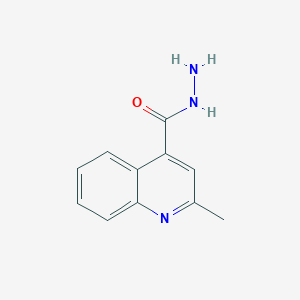

2-Methylquinoline-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-6-9(11(15)14-12)8-4-2-3-5-10(8)13-7/h2-6H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUFBYEIDSVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332438 | |

| Record name | 2-methylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29620-66-4 | |

| Record name | 2-methylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylquinoline-4-carbohydrazide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Methylquinoline-4-carbohydrazide, a pivotal intermediate in medicinal chemistry and drug development. The quinoline scaffold is a cornerstone of many therapeutic agents, and its carbohydrazide derivatives serve as versatile precursors for a wide array of bioactive heterocyclic compounds.[1][2][3] This document moves beyond a simple recitation of steps, offering an in-depth rationale for the synthetic strategy, from the foundational Doebner-von Miller reaction to the final hydrazinolysis. We present detailed, step-by-step protocols designed for reproducibility and offer insights into mitigating common synthetic challenges. The guide culminates in a thorough characterization protocol employing FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring the structural integrity and purity of the final product. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and expertly-grounded approach to this important synthetic target.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in medicinal chemistry.[4] This heterocycle is the core structure in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The derivatization of the quinoline core is a key strategy for the discovery of novel therapeutic agents.

Among the various functionalized quinolines, those bearing a carbohydrazide moiety (-CONHNH₂) at the C4 position are of particular interest. This functional group is a highly reactive and versatile synthetic handle. It serves as a crucial building block for constructing more complex heterocyclic systems such as pyrazoles, triazoles, oxadiazoles, and Schiff bases, many of which have demonstrated significant pharmacological potential.[5][6] Therefore, a robust and well-characterized synthesis of this compound is fundamental for research programs aimed at exploring this chemical space for new drug candidates.[7]

This guide presents a validated multi-step synthesis designed to provide a clear and logical pathway to the target compound, supported by detailed characterization data to confirm its identity and purity.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the core quinoline ring, followed by functional group manipulations to introduce the desired carbohydrazide moiety. The chosen pathway is designed for efficiency and scalability in a standard laboratory setting.

The four-step sequence is as follows:

-

Ring Formation: Synthesis of 2-methylquinoline (lepidine) from aniline via the Doebner-von Miller reaction.

-

Oxidation: Selective oxidation of the C4-methyl group of lepidine to form 2-methylquinoline-4-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester to activate the carbonyl group for the subsequent step.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2-Methylquinoline (Lepidine)

Causality: The Doebner-von Miller reaction is a classic and reliable method for constructing the quinoline skeleton.[8] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde, under strong acidic conditions.[9] The acid catalyzes the key steps of Michael addition and subsequent cyclization. A significant challenge in this reaction is the acid-catalyzed polymerization of the aldehyde, which leads to tar formation and reduced yields.[4][9] Our protocol mitigates this by employing a slow, controlled addition of the aldehyde to the heated aniline solution, keeping its instantaneous concentration low.[9]

Protocol:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (0.5 mol) and concentrated hydrochloric acid (1.25 mol).

-

Heat the mixture to 100-110 °C with stirring.

-

Add crotonaldehyde (0.65 mol) dropwise from the dropping funnel over 2-3 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to heat the reaction mixture under reflux for an additional 4-6 hours.

-

Cool the mixture to room temperature and carefully neutralize it with a 40% aqueous sodium hydroxide solution until strongly alkaline (pH > 10). Caution: This neutralization is highly exothermic.

-

Extract the product into dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-methylquinoline as a pale-yellow oil.

Step 2: Oxidation to 2-Methylquinoline-4-carboxylic Acid

Causality: The methyl group at the C4 position (lepidine) is more susceptible to oxidation than the C2-methyl group or the aromatic rings. This selective oxidation is crucial for introducing the carboxylic acid functionality at the desired position. While various oxidizing agents can be used, selenium dioxide is effective for this transformation. The reaction converts the methyl group into a carboxylic acid, which will precipitate from the reaction mixture upon acidification.[10]

Protocol:

-

In a suitable flask, dissolve 2-methylquinoline (0.1 mol) in pyridine (100 mL).

-

Add selenium dioxide (0.12 mol) portion-wise to the stirred solution.

-

Heat the mixture under reflux for 24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove selenium residues.

-

Evaporate the pyridine under reduced pressure.

-

Dissolve the residue in 10% aqueous sodium hydroxide and filter again.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to pH 3-4.

-

The white precipitate of 2-methylquinoline-4-carboxylic acid is collected by filtration, washed with cold water, and dried.[11]

Step 3: Fischer Esterification to Methyl 2-methylquinoline-4-carboxylate

Causality: The direct reaction of a carboxylic acid with hydrazine is often sluggish. Converting the carboxylic acid to an ester, such as a methyl ester, significantly enhances the electrophilicity of the carbonyl carbon.[12] This "activation" makes it more susceptible to nucleophilic attack by hydrazine in the final step. The Fischer esterification is a standard, acid-catalyzed equilibrium process driven to completion by using an excess of the alcohol (methanol).[5]

Protocol:

-

Suspend 2-methylquinoline-4-carboxylic acid (0.05 mol) in methanol (150 mL).

-

Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the mixture in an ice bath.

-

Heat the mixture to reflux and maintain for 8-12 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid, methyl 2-methylquinoline-4-carboxylate, is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol may be performed if necessary.[13]

Step 4: Hydrazinolysis to this compound

Causality: This is the final, crucial transformation. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate subsequently collapses, eliminating a molecule of methanol and forming the stable carbohydrazide product.[14][15] The reaction is typically carried out in an alcoholic solvent under reflux to ensure completion.[16]

Protocol:

-

Dissolve methyl 2-methylquinoline-4-carboxylate (0.04 mol) in absolute ethanol or methanol (100 mL) in a round-bottom flask.[16]

-

Add hydrazine hydrate (80-99%, 0.08 mol, 2 equivalents) to the solution.[16]

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 16-24 hours.[16] The progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the precipitated white solid by filtration. If precipitation is incomplete, the volume of the solvent can be reduced under pressure.

-

Wash the solid with a small amount of cold ethanol and dry it under vacuum.

-

Recrystallize the crude product from 2-propanol or ethanol to obtain pure this compound as a white crystalline solid.[16]

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are representative of a pure sample.

Caption: Logic flow for the spectroscopic confirmation of the target compound.

Data Summary Table

| Analysis Technique | Expected Observations |

| Melting Point | 175-176 °C[16] |

| Molecular Formula | C₁₁H₁₁N₃O[7][17] |

| Molecular Weight | 201.23 g/mol [7] |

| FT-IR (KBr, cm⁻¹) | ~3300-3150 (N-H stretching, NH & NH₂), ~1640 (C=O stretching, Amide I), ~1600 (C=N stretching, quinoline), ~1550 (N-H bending, Amide II) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.0 (s, 1H, -CONH -), ~8.1-7.5 (m, 5H, Ar-H of quinoline), ~4.6 (br s, 2H, -NH₂ ), ~2.7 (s, 3H, -CH₃ )[16] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~166 (C=O), ~158-120 (Aromatic & quinoline carbons), ~24 (-CH₃) |

| Mass Spec (EI-MS) | m/z 201 [M]⁺, corresponding to the molecular ion. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation of Spectroscopic Data:

-

FT-IR: The presence of strong absorption bands for N-H stretching and the amide C=O stretch, combined with the disappearance of the ester C=O band (~1720 cm⁻¹), provides strong evidence for the formation of the hydrazide.[14]

-

¹H NMR: The spectrum is highly diagnostic. The downfield singlet around 10.0 ppm is characteristic of the amide proton (-NH-). The broad singlet for the -NH₂ protons and the sharp singlet for the C2-methyl group are key identifiers. The complex multiplet in the aromatic region confirms the quinoline ring system.[16][18]

-

¹³C NMR: The spectrum will show the expected number of carbon signals, including the downfield carbonyl carbon and the upfield methyl carbon, confirming the carbon framework.

-

Mass Spectrometry: The observation of the molecular ion peak at m/z 201 confirms the molecular formula C₁₁H₁₁N₃O.[17]

Applications in Drug Discovery

This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in its ability to be readily converted into a variety of other heterocyclic scaffolds. For instance:

-

Reaction with β-dicarbonyl compounds (e.g., acetylacetone) yields pyrazole derivatives.[5]

-

Reaction with aldehydes and ketones forms Schiff bases (hydrazones), which themselves are a class of biologically active compounds.[19][20][21]

-

Cyclization reactions with reagents like carbon disulfide or cyanogen bromide can lead to the formation of oxadiazole and triazole rings, respectively.[6]

These derived compounds are frequently screened for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties, making the parent hydrazide a critical starting point for medicinal chemistry campaigns.[1][18]

Conclusion

This guide has detailed a reliable and well-rationalized four-step synthesis for this compound. By explaining the causality behind each experimental choice and providing clear, actionable protocols, we have created a self-validating system for its preparation. The comprehensive characterization data presented serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The strategic importance of this compound as a versatile building block ensures that this guide will be a valuable resource for scientists and professionals engaged in the design and synthesis of novel bioactive compounds.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide - Aleksanyan - Russian Journal of Organic Chemistry [journals.rcsi.science]

- 7. lookchem.com [lookchem.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]

- 11. 2-Methyl-quinoline-4-carboxylic acid [oakwoodchemical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. impactfactor.org [impactfactor.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 17. PubChemLite - this compound (C11H11N3O) [pubchemlite.lcsb.uni.lu]

- 18. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 19. Compound 2-methyl-N'-[(4-methylphenyl)methylidene]quinoline-4-carbohydrazide -... [chemdiv.com]

- 20. Compound 2-methyl-N'-[(2-methylphenyl)methylidene]quinoline-4-carbohydrazide -... [chemdiv.com]

- 21. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 2-Methylquinoline-4-carbohydrazide: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylquinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its core chemical and physical properties, provides a detailed analysis of its molecular structure supported by spectroscopic data, and outlines a reliable synthetic protocol. Furthermore, it explores the reactivity of this molecule and its burgeoning role as a key building block in the development of novel therapeutic agents, with a particular focus on its anticancer and antimicrobial applications. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile scaffold.

Introduction

Quinoline and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The incorporation of a carbohydrazide moiety at the 4-position of the 2-methylquinoline ring system yields this compound, a molecule that combines the inherent biological potential of the quinoline nucleus with the versatile reactivity of the hydrazide functional group. This unique combination makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic systems and Schiff bases, many of which have demonstrated promising pharmacological properties.[2] This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its synthesis, characterization, and application in modern chemical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29620-66-4 | [2] |

| Molecular Formula | C₁₁H₁₁N₃O | [2] |

| Molecular Weight | 201.23 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 175-176 °C | [3] |

| Density (Predicted) | 1.253 g/cm³ | |

| pKa (Predicted) | 11.60 ± 0.30 | |

| Solubility | Limited data available. Expected to be soluble in polar organic solvents like DMSO and DMF, and alcohols with heating. Poorly soluble in water and nonpolar solvents. | General chemical principles |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound is crucial for confirming its identity and purity. The following sections detail its key spectroscopic features.

Structural Formula

The molecule consists of a quinoline ring system with a methyl group at the 2-position and a carbohydrazide group at the 4-position.

Caption: 2D Structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals that confirm the presence of the key functional groups and the substitution pattern on the quinoline ring.

¹H NMR (CDCl₃) δ:

-

2.67 (s, 3H): This singlet corresponds to the protons of the methyl group at the 2-position of the quinoline ring.[3]

-

4.66 (bs, 2H): The broad singlet is attributed to the two protons of the primary amine (-NH₂) of the hydrazide moiety.[3]

-

7.41 (s, 1H): This singlet arises from the proton at the 3-position of the quinoline ring.[3]

-

7.57 (dt, J = 1.10, 6.78 Hz, 1H), 7.75 (dt, J = 1.28, 8.43 Hz, 1H), 7.96 (d, J = 8.43 Hz, 1H), 8.11 (d, J = 8.43 Hz, 1H): These multiplets and doublets in the aromatic region correspond to the protons on the benzo-fused part of the quinoline ring system.[3]

-

9.86 (s, 1H): This downfield singlet is assigned to the proton of the secondary amide (-CONH-) of the carbohydrazide group.[3]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the -NH and -NH₂ groups of the hydrazide moiety.[6]

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.[6]

-

~2950-3000 cm⁻¹: Aliphatic C-H stretching of the methyl group.[6]

-

~1650-1680 cm⁻¹: C=O stretching (Amide I band) of the carbohydrazide.[7]

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.[6]

-

~1500-1550 cm⁻¹: N-H bending (Amide II band).[7]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound (C₁₁H₁₁N₃O), the expected molecular ion peak [M]⁺ would be at m/z 201.[2] Common fragmentation patterns for hydrazides may involve cleavage of the N-N bond and the C-N bond adjacent to the carbonyl group.[8][9]

Synthesis and Purification

A reliable and efficient synthesis of this compound is crucial for its application in further research. The most commonly reported method involves the hydrazinolysis of the corresponding ester.

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Ethyl 2-methylquinoline-4-carboxylate

-

Hydrazine hydrate

-

Dry Methanol (MeOH)

-

2-Propanol

Procedure: [3]

-

Dissolve Ethyl 2-methylquinoline-4-carboxylate in dry methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the resulting solution overnight (approximately 16 hours).

-

Allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration.

-

The filtrate is concentrated under reduced pressure to obtain additional product.

-

The crude product is purified by recrystallization from 2-propanol to yield this compound as a white solid.

Yield: A reported yield for this reaction is approximately 79.2%.[3]

Rationale for Experimental Choices:

-

Methanol as Solvent: Methanol is a suitable polar protic solvent that can dissolve the starting ester and is compatible with the nucleophilic hydrazine.

-

Hydrazine Hydrate as Reagent: Hydrazine hydrate is a common and effective nucleophile for the conversion of esters to hydrazides.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the nucleophilic acyl substitution reaction to completion.

-

Recrystallization from 2-Propanol: This purification technique is effective for removing unreacted starting materials and by-products, yielding a product of high purity.

Reactivity and Applications in Organic Synthesis

The presence of the nucleophilic hydrazide moiety and the electrophilic carbonyl group makes this compound a versatile building block in organic synthesis.

Reactivity Profile

The primary site of reactivity is the hydrazide functional group. The terminal -NH₂ group is a potent nucleophile and readily reacts with various electrophiles, most notably aldehydes and ketones, to form stable hydrazones (Schiff bases).[10] The amide N-H is less nucleophilic but can be deprotonated under strongly basic conditions.

Synthesis of Schiff Bases (Hydrazones)

The condensation reaction with aldehydes and ketones is a cornerstone of the synthetic utility of this compound.

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

Spectral data analysis of 2-Methylquinoline-4-carbohydrazide (1H NMR, 13C NMR)

An In-Depth Technical Guide to the Spectral Data Analysis of 2-Methylquinoline-4-carbohydrazide (¹H & ¹³C NMR)

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the quinoline scaffold, which is present in numerous pharmacologically active agents, it serves as a crucial synthon for creating more complex molecules. Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind the observed spectral features. It explains the rationale for peak assignments based on fundamental principles of chemical environment, substituent effects, and spin-spin coupling. The protocols and interpretations herein are designed to be a self-validating system, ensuring a high degree of confidence in the assigned structure.

The Molecular Structure of this compound

To effectively interpret NMR spectra, a clear understanding of the molecule's topology is essential. The structure below is numbered according to standard IUPAC conventions for the quinoline ring system, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Analysis

The integrity of spectral data begins with meticulous experimental execution. The following protocol describes a robust and standard methodology for acquiring high-quality NMR data for compounds like this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 20 mg of the this compound sample.[1]

-

Solvation: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals. Furthermore, the amide and amine protons of the hydrazide group are less prone to rapid exchange in DMSO-d₆, often appearing as sharper signals than in other solvents like CDCl₃ or D₂O.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

-

Standardization: Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

Data Acquisition

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument, to ensure good signal dispersion.[1]

-

¹H NMR Parameters:

-

Temperature: 297 K[1]

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as ¹³C is a low-abundance nucleus.

-

Caption: Standard experimental workflow for NMR analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and integration (proton count).

Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CONHNH₂ | ~4.5 - 5.0 | Broad Singlet | - | 2H |

| -CO NHNH₂ | ~9.5 - 10.5 | Broad Singlet | - | 1H |

| 2-CH₃ | ~2.7 | Singlet | - | 3H |

| H3 | ~7.3 - 7.5 | Singlet | - | 1H |

| H5 | ~8.0 - 8.2 | Doublet | J ≈ 8.5 (ortho) | 1H |

| H6 | ~7.6 - 7.8 | Triplet | J ≈ 7.5 (ortho) | 1H |

| H7 | ~7.8 - 8.0 | Triplet | J ≈ 7.5 (ortho) | 1H |

| H8 | ~8.2 - 8.4 | Doublet | J ≈ 8.5 (ortho) | 1H |

Rationale and Expert Interpretation

-

Hydrazide Protons (-CONHNH₂): The two protons of the terminal -NH₂ group and the single proton of the -CONH- group are attached to nitrogen. Their signals are often broad due to quadrupolar relaxation and chemical exchange. They appear significantly downfield, with the CONH proton being the most deshielded due to the strong anisotropic and inductive effects of the adjacent carbonyl group. Their identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; these signals will disappear due to proton-deuterium exchange.

-

Methyl Protons (2-CH₃): The methyl group at the C2 position is attached to an sp²-hybridized carbon of the heterocyclic ring. It has no adjacent protons, so its signal appears as a sharp singlet. Its chemical shift around 2.7 ppm is characteristic for a methyl group on an aromatic ring.

-

Aromatic Protons (H3, H5-H8):

-

H3: This proton is on the pyridine half of the quinoline ring. It is adjacent to the electron-withdrawing carbohydrazide group at C4 and has no ortho or meta protons to couple with, hence it should appear as a singlet.

-

H5 to H8: These protons reside on the benzene half of the quinoline ring. Their chemical shifts are all in the downfield aromatic region (7.6 - 8.4 ppm). Their splitting patterns are a classic example of how connectivity can be deduced.

-

H5 and H8 are ortho to one proton each (H6 and H7, respectively) and will appear as doublets. H8 is often the most downfield of this group due to the deshielding effect of the lone pair of electrons on the nearby nitrogen atom.

-

H6 and H7 are each coupled to two ortho protons, so they will appear as triplets (or more accurately, as a doublet of doublets that appears as a triplet when the coupling constants are similar).

-

-

The specific ordering of chemical shifts can be influenced by the electronic effects of the substituents. The electron-donating methyl group and the electron-withdrawing carbohydrazide group modulate the electron density across the entire ring system.[2] It is also known that quinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions, which can slightly alter the observed values.[2][3]

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their electronic nature.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) | Carbon Type |

| 2-C H₃ | ~25 | sp³ |

| C3 | ~115 - 120 | sp² (CH) |

| C5, C6, C7, C8 | ~125 - 135 | sp² (CH) |

| C4a, C8a | ~140 - 150 | sp² (C) |

| C4 | ~145 - 150 | sp² (C) |

| C2 | ~155 - 160 | sp² (C) |

| -C =O | ~165 - 170 | sp² (C=O) |

Rationale and Expert Interpretation

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide is the most deshielded carbon in the molecule, appearing far downfield (typically >160 ppm) due to the strong electronegativity of the attached oxygen atom.

-

Methyl Carbon (-CH₃): This sp³-hybridized carbon is the most shielded, appearing far upfield at around 25 ppm.

-

Aromatic Carbons (C2-C8a):

-

C2 and C4: These carbons, directly attached to the nitrogen and the carbohydrazide group respectively, are significantly deshielded and appear downfield among the aromatic signals. The carbon adjacent to the nitrogen (C2) is typically found at a very low field.

-

C4a and C8a: These are the quaternary "bridgehead" carbons where the two rings are fused. They are also found in the downfield region of the aromatic carbons.

-

C3, C5, C6, C7, C8: These are the protonated aromatic carbons. Their precise chemical shifts are determined by the combined electronic effects of the substituents and the heteroatom. While a definitive assignment without 2D NMR data is challenging, they are expected to resonate within the typical aromatic carbon range of 120-135 ppm. The effect of the methyl substituent is generally similar to that observed in methylbenzenes.[4]

-

Advanced Structural Verification with 2D NMR

To provide unequivocal proof of the assignments, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show cross-peaks connecting H5↔H6, H6↔H7, and H7↔H8, confirming their sequential arrangement in the benzene ring. No correlations would be seen for the singlet signals (2-CH₃ and H3) or the hydrazide protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is exceptionally useful for assigning quaternary carbons. For instance, the methyl protons (~2.7 ppm) would show a correlation to C2 (~155-160 ppm) and C3 (~115-120 ppm), while the H3 proton would show correlations to C2, C4, and C4a, thereby locking in the assignment of these key carbons.

Caption: Key ¹H-¹H COSY correlations in the aromatic region.

Conclusion: A Self-Validating Analysis

The structural analysis of this compound via NMR spectroscopy is a self-validating process. The number of signals in both ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons in the molecule. The splitting patterns observed in the ¹H spectrum directly inform the connectivity of the proton network, which is perfectly consistent with the proposed structure. The chemical shifts in both spectra are rationalized by established principles of substituent effects in heterocyclic and aromatic systems.[2][5][6] Finally, the proposed assignments can be unambiguously confirmed using standard 2D NMR techniques, providing a complete and trustworthy characterization of this important chemical entity.

References

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry and Industrial Journal, 13(2):122.

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

-

Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. The Nucleus, 39(3-4), 167-174.

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29, 1617-22.

-

Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

-

Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.

-

AMiner. (n.d.). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique.

-

ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.

-

ACS Omega. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis.

-

Chemistry LibreTexts. (2023). NMR - Interpretation.

-

nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methylquinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the carbohydrazide functional group serves as a versatile synthetic handle for the creation of diverse derivatives. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies.

Core Physical Properties

A summary of the known and predicted physical properties of this compound is presented below. These values are crucial for predicting the compound's behavior in various experimental settings.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₁N₃O | - |

| Molecular Weight | 201.23 g/mol | - |

| Melting Point | 175-176 °C | Experimental |

| Boiling Point | Not available (Predicted to be high, with potential for decomposition) | Prediction |

| Solubility | Sparingly soluble in water; solubility in organic solvents requires experimental determination. | General Observation |

| Appearance | White solid | - |

Experimental Determination of Physical Properties

The following sections detail the standardized, field-proven methodologies for the precise determination of the physical properties of this compound. The rationale behind each experimental choice is provided to ensure a deep understanding of the principles at play.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Experimental Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For a precise measurement, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Visualization of Workflow:

Caption: Decision tree for solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

¹H NMR Data (CDCl₃):

-

δ 2.67 (s, 3H, -CH₃)

-

δ 4.66 (bs, 2H, -NH₂)

-

δ 7.41 (s, 1H, Ar-H)

-

δ 7.57 (dt, J = 1.10, 6.78 Hz, 1H, Ar-H)

-

δ 7.75 (dt, J = 1.28, 8.43 Hz, 1H, Ar-H)

-

δ 7.96 (d, J = 8.43 Hz, 1H, Ar-H)

-

δ 8.11 (d, J = 8.43 Hz, 1H, Ar-H)

-

δ 9.86 (s, 1H, -CONH-)

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

Causality Behind Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents prevents the large solvent proton signal from overwhelming the analyte signals.

-

Shimming: A homogeneous magnetic field is essential for obtaining sharp, well-resolved NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (hydrazide) | 3300-3400 | Stretching (asymmetric & symmetric) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (methyl) | 2850-2960 | Stretching |

| C=O (amide I) | 1650-1680 | Stretching |

| C=N, C=C (quinoline) | 1500-1600 | Stretching |

| N-H (amide II) | 1510-1550 | Bending |

Experimental Protocol for FTIR (ATR):

-

Background Spectrum: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a convenient method for solid samples as it requires minimal sample preparation.

-

Background Correction: Recording a background spectrum is crucial to subtract the absorbance of atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts.

Visualization of Experimental Workflow:

Caption: Workflow for FTIR analysis using ATR.

Conclusion

The physical properties and spectroscopic data presented in this guide provide a foundational understanding of this compound. The detailed experimental protocols offer a practical framework for researchers to reliably characterize this compound in the laboratory. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development efforts involving this promising heterocyclic scaffold.

References

-

LookChem. (n.d.). Cas 29620-66-4, 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11N3O). Retrieved from [Link]

- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337.

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

The Ascendant Pharmacophore: Unlocking the Biological Potential of Quinoline Carbohydrazide Scaffolds

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When hybridized with a carbohydrazide linker, a versatile and potent scaffold emerges, ripe with possibilities for drug discovery. This guide provides a comprehensive exploration of the quinoline carbohydrazide scaffold, moving beyond a simple literature review to offer a Senior Application Scientist’s perspective on its synthesis, multifaceted biological activities, and the causal relationships underpinning its therapeutic potential. We will delve into the critical structure-activity relationships (SAR), elucidate mechanisms of action, and provide validated experimental protocols to empower researchers in this promising field.

The Quinoline Carbohydrazide Scaffold: A Privileged Structural Motif

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[3][4] The carbohydrazide moiety (-CONHNH2) and its derivatives (hydrazones, -CONHN=CH-) are also of significant interest, known for their coordination properties, hydrogen bonding capacity, and diverse biological activities.[5][6] The fusion of these two pharmacophores creates a hybrid molecule with a unique three-dimensional architecture, allowing for extensive functionalization and fine-tuning of its physicochemical and pharmacological properties.

The carbohydrazide linker provides a crucial point of flexibility and interaction. The amide proton, carbonyl oxygen, and terminal amine/imine group can all participate in hydrogen bonding with receptor active sites, a key factor in ligand-target recognition and binding affinity.

Caption: General structure of a Quinoline Carbohydrazide derivative.

Synthesis Strategies: From Building Blocks to Bioactive Molecules

The synthesis of quinoline carbohydrazide derivatives is generally straightforward, making this scaffold highly accessible for library generation and medicinal chemistry campaigns. The most common approach involves a two-step process.

Typical Synthetic Workflow:

-

Formation of the Core Hydrazide: The process typically begins with the conversion of a quinoline carboxylic acid or its corresponding ester into the key quinoline carbohydrazide intermediate. This is most often achieved by refluxing the ester with hydrazine hydrate.[7]

-

Condensation to Form Hydrazones: The resulting carbohydrazide is then condensed with a diverse range of aldehydes or ketones, often under mild acidic catalysis, to yield the final Schiff base (hydrazone) derivatives.[8] This step is crucial as it allows for the introduction of various substituents (the 'R' group), which is the primary method for modulating biological activity.

Alternative strategies, such as one-pot, multi-component reactions, have also been developed to increase efficiency and yield.[9]

Caption: Common pathway for synthesizing quinoline carbohydrazide derivatives.

Protocol 1: General Synthesis of (E)-N'-(substituted-benzylidene)quinoline-4-carbohydrazide

This protocol provides a validated, reproducible method for synthesizing a library of derivatives for screening.

Step 1: Synthesis of Quinoline-4-carbohydrazide Intermediate

-

To a solution of ethyl quinoline-4-carboxylate (1 eq.) in ethanol, add hydrazine hydrate (4 eq.).[7]

-

Reflux the reaction mixture for 24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Allow the mixture to cool to room temperature overnight to facilitate precipitation.

-

Filter the resulting solid precipitate, wash thoroughly with cold ethanol, and dry under vacuum to yield quinoline-4-carbohydrazide as a powder.[7]

Step 2: Synthesis of Final Hydrazone Derivatives

-

Dissolve the quinoline-4-carbohydrazide (1 eq.) in ethanol.

-

Add the desired substituted aromatic aldehyde (1 eq.) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting materials.

-

Cool the reaction mixture in an ice bath.

-

Collect the precipitated product by filtration, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure compound.[8]

-

Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Self-Validation Check: The success of the reaction is confirmed by the disappearance of the aldehyde peak and the appearance of a new imine (-N=CH-) proton signal in the ¹H NMR spectrum, typically between δ 8-9 ppm.

Anticancer Potential: Targeting Cell Proliferation and Survival

The quinoline carbohydrazide scaffold has demonstrated significant potential as an anticancer agent, with derivatives showing cytotoxicity against a range of cancer cell lines.[10][11] The mechanisms of action are diverse, highlighting the scaffold's versatility in interacting with multiple oncogenic pathways.

Mechanisms of Action

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell signaling. Several derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] By blocking EGFR, these compounds can halt downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

-

Cell Cycle Arrest: Compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through division. Arrest is commonly observed at the G1 or G2/M phases of the cell cycle.[14][15] For instance, certain quinoline hydrazides can upregulate the p27kip1 protein, a key regulator of the G0 to S phase transition.[14][15]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis, in cancer cells.[16] This can be caspase-dependent and is a hallmark of effective anticancer drugs.

-

Topoisomerase Inhibition: Some hydrazone analogues have been shown to target human DNA topoisomerase I, an enzyme essential for DNA replication and repair in rapidly dividing cells.[17]

Caption: Quinoline carbohydrazides can block EGFR signaling.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Quinoline-acrylamide hybrid (6h) | MCF-7 (Breast) | 2.71 | EGFR-TK Inhibition | [12][13] |

| Quinoline-acrylamide hybrid (6a) | MCF-7 (Breast) | 3.39 | EGFR-TK Inhibition | [12][13] |

| Quinoline hydrazone (13) | MCF-7 (Breast) | 0.73 | G0/G1 Arrest, Apoptosis | [10] |

| Quinoline hydrazide (22) | SH-SY5Y (Neuroblastoma) | Micromolar potency | G1 Arrest, p27 upregulation | [14][15] |

| Quinoline hydrazone (5) | HepG2 (Liver) | 1.06 | EGFR Inhibition | [10] |

Antimicrobial Activity: A Renewed Fight Against Resistance

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Quinoline carbohydrazides have emerged as promising candidates, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[3][8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency is highly dependent on the nature of the substituent attached to the hydrazone moiety.

-

Electron-withdrawing vs. Electron-donating groups: Studies have shown that the presence of electron-donating groups (like phenolic -OH) can enhance activity more than electron-withdrawing groups (like -NO₂ or -Cl).[7] The phenolic groups may increase cell permeability or interact with key residues in the target enzyme.

-

Halogen Substitution: The presence of halogen atoms, particularly fluorine, on the quinoline ring or the appended aromatic ring often leads to increased antimicrobial efficacy.[8]

-

Targeting Bacterial Enzymes: The mechanism of action for some of the most potent compounds involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these molecules can bind to the active site of DNA topoisomerase IV, preventing DNA replication and leading to bacterial cell death.[18]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Quinoline-3-carbaldehyde hydrazone (3q5) | MRSA | 16 | [18] |

| Quinoline-3-carbaldehyde hydrazone (3q6) | MRSA | 16 | [18] |

| Fluorine-containing Schiff base (6a) | Staphylococcus aureus | 340 | [8] |

| Fluorine-containing Schiff base (6b) | Aspergillus niger | - | [8] |

Diverse Therapeutic Horizons

Beyond cancer and microbial infections, the quinoline carbohydrazide scaffold has demonstrated a remarkable breadth of biological activities, suggesting its potential application in a variety of therapeutic areas.

Anti-inflammatory and Analgesic Activity

Several novel carboxamide derivatives synthesized from 2-phenylquinoline-4-carbohydrazide have shown significant anti-inflammatory and analgesic properties.[19][20][21] In preclinical models, such as the carrageenan-induced paw edema test in rats, certain compounds exhibited anti-inflammatory effects comparable to the standard drug diclofenac sodium.[20][21] This activity is likely linked to the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.[19][22]

Protocol 2: Carrageenan-Induced Paw Edema Assay

-

Acclimatize Wistar rats for one week under standard laboratory conditions.

-

Divide animals into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test compound groups.

-

Administer the test compounds or standard drug intraperitoneally or orally.

-

After 30-60 minutes, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the control group.[20]

Antioxidant Potential

Reactive oxygen species (ROS) are implicated in numerous diseases. Quinoline carbohydrazides have been investigated as potent antioxidants and free radical scavengers.[23][24] Their efficacy is often measured using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[23] The mechanism involves the donation of a hydrogen atom or an electron from the scaffold to neutralize the free radical.

Anticonvulsant Properties

Derivatives of quinoline have long been explored for their effects on the central nervous system.[1] Certain quinoline hydrazones and related quinazoline analogues have shown promising anticonvulsant activity in animal models, such as those induced by pentylenetetrazole (PTZ) or maximal electroshock (MES).[25][26][27] The proposed mechanism for some of these compounds is the potentiation of GABAergic neurotransmission, the primary inhibitory system in the brain.[25]

The Role of In Silico Science in Scaffold Development

Modern drug discovery heavily relies on computational methods to rationalize experimental findings and guide the design of more potent and selective molecules. In silico studies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pharmacophore modeling, are integral to the development of quinoline carbohydrazide derivatives.[5][8][28]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. It has been used to visualize how quinoline carbohydrazides fit into the active sites of targets like EGFR kinase and DNA topoisomerase, explaining their inhibitory activity at a molecular level.[10][18]

-

ADMET Prediction: Early assessment of a compound's drug-like properties is critical. ADMET prediction tools are used to evaluate factors like oral bioavailability, potential toxicity, and metabolic stability, helping to prioritize candidates for synthesis and in vitro testing.[28]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 13. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alliedacademies.org [alliedacademies.org]

- 20. alliedacademies.org [alliedacademies.org]

- 21. biomedres.info [biomedres.info]

- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. journaljpri.com [journaljpri.com]

- 26. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide: In Silico ADMET Prediction for Novel Quinoline Carbodrazides

Executive Summary

The confluence of escalating drug development costs and high attrition rates has necessitated a paradigm shift towards predictive, early-stage assessment of drug candidates.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel quinoline carbohydrazide derivatives. Quinoline scaffolds are prevalent in therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5] The carbohydrazide moiety further enhances their potential, often contributing to their bioactivity.[4] However, these promising scaffolds must be rigorously evaluated for their pharmacokinetic and safety profiles to ensure they can translate into viable therapeutics.

This document moves beyond a mere listing of computational tools. It establishes a validated workflow, explaining the causal reasoning behind methodological choices, from ligand preparation to integrated risk assessment. We delve into the core principles of Quantitative Structure-Activity Relationship (QSAR) modeling, the utility of physicochemical property prediction, and the application of freely accessible, yet powerful, web-based platforms. By integrating these computational strategies, researchers can de-risk novel quinoline carbohydrazides early, prioritizing compounds with a higher probability of clinical success and adhering to the "fail early, fail cheap" paradigm.[2]

Introduction: The Imperative for Predictive ADMET in Quinoline Carbodrazide Development

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (PK) or toxicity profiles.[6][7] Late-stage failures are not only financially debilitating but also represent a significant loss of scientific investment. In silico ADMET prediction has emerged as an indispensable tool to mitigate these risks, offering a cost-effective and high-throughput method to evaluate compounds before significant resources are committed to synthesis and in vitro/in vivo testing.[1][2][8]

1.1. The Quinoline Carbodrazide Scaffold: A Privileged Pharmacophore

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous approved drugs.[3][9] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][5] When functionalized with a carbohydrazide group, these molecules can gain additional interaction points (hydrogen bond donors/acceptors) and chelating abilities, which can be crucial for their mechanism of action, particularly in anticancer applications.[4][10]

However, the very features that confer bioactivity can also introduce ADMET liabilities. Lipophilicity, essential for membrane permeation, can lead to metabolic instability or off-target toxicity if not properly balanced.[7] Therefore, a proactive, predictive approach to ADMET profiling is not just beneficial but essential for this chemical class.

1.2. The Role and Advantages of In Silico Prediction

In silico ADMET modeling utilizes computational algorithms and machine learning models to predict a compound's properties based on its chemical structure.[7][11] The primary advantages include:

-

Speed and Cost-Effectiveness: Virtually screen thousands of compounds rapidly, saving immense time and resources compared to experimental assays.[12]

-

Early De-risking: Identify and deprioritize compounds with predicted liabilities (e.g., potential carcinogenicity, poor absorption) at the design stage.[2]

-

Rational Design: Guide medicinal chemists in optimizing lead compounds by providing insights into how structural modifications may impact ADMET properties.[13]

-

Reduction in Animal Testing: Aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) by minimizing the need for animal experimentation in early discovery phases.[8]

Core ADMET Properties and Key Predictive Endpoints

A successful drug must navigate a complex biological system. We can break this journey down into five key phases, each with critical parameters that can be predicted computationally.

| ADMET Phase | Core Process | Key In Silico Endpoints & Significance | Ideal Range for Oral Drugs |

| Absorption | Entry into the bloodstream (typically via the gastrointestinal tract). | Human Intestinal Absorption (HIA): Predicts the percentage of drug absorbed. High absorption is crucial for oral bioavailability. | > 30% (High) |

| Caco-2 Permeability: An in vitro model for intestinal permeability. High permeability suggests good passive diffusion. | > 1 x 10⁻⁶ cm/s | ||

| Aqueous Solubility (LogS): A drug must dissolve to be absorbed. Poor solubility is a major hurdle. | > -4 (Soluble) | ||

| Distribution | Movement from the bloodstream into tissues. | Blood-Brain Barrier (BBB) Permeability: Essential for CNS-acting drugs, but undesirable for peripherally acting drugs to avoid side effects. | BBB+ (for CNS drugs) / BBB- (for non-CNS drugs) |

| Plasma Protein Binding (PPB): Only the unbound fraction is pharmacologically active. High binding can limit efficacy. | < 90% | ||

| Metabolism | Chemical modification by enzymes, primarily in the liver. | Cytochrome P450 (CYP) Inhibition: Inhibition of key isoforms (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions (DDIs). | Non-inhibitor |

| Excretion | Removal of the drug and its metabolites from the body. | Total Clearance: Predicts the rate of elimination from the body, influencing dosing frequency. | Model-dependent; compare analogs |

| Toxicity | Adverse effects. | AMES Mutagenicity: Predicts the potential for the compound to cause DNA mutations, a key indicator of carcinogenicity. | Non-mutagen |

| hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. | Non-inhibitor | ||

| Hepatotoxicity: Predicts the potential for drug-induced liver injury. | Low risk |

A Validated Workflow for In Silico ADMET Prediction

This section details a step-by-step, self-validating protocol for assessing novel quinoline carbohydrazides using freely accessible web-based tools. The causality behind each step is explained to ensure a robust and reliable assessment.

Workflow Overview

The following diagram illustrates the logical flow from initial compound design to a comprehensive, multi-parameter ADMET risk assessment.

Caption: High-level workflow for in silico ADMET prediction.

Experimental Protocol

Step 1: Ligand Preparation and Standardization

-

Objective: To generate a standardized, machine-readable representation of the molecule.

-

Protocol:

-

Draw the 2D structure of your novel quinoline carbohydrazide using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the structure into the Simplified Molecular Input Line Entry System (SMILES) format. This is a universal format recognized by most computational tools.

-

-

Causality: A standardized SMILES string ensures that the input for all predictive models is consistent, eliminating variability arising from different structural representations.

Step 2: Physicochemical and Pharmacokinetic Profiling with SwissADME

-

Objective: To rapidly assess drug-likeness, physicochemical properties, and key pharmacokinetic parameters.

-

Protocol:

-

Navigate to the SwissADME web server.[14]

-

Paste the SMILES string of your compound into the input box.

-

Execute the prediction.

-

Analyze the results, paying close attention to:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), TPSA (Polar Surface Area).

-

Lipinski's Rule of Five: A primary filter for drug-likeness.

-

Pharmacokinetics: Gastrointestinal (GI) absorption (predicted as High/Low), BBB permeant (Yes/No), and CYP inhibition predictions.

-

-

-

Causality: SwissADME provides a rapid, first-pass filter.[14] Assessing properties like Lipinski's rule helps to quickly identify compounds that fall outside of "drug-like" chemical space.[7] TPSA is a critical predictor of membrane permeability, a key factor in absorption.[15]

Step 3: Comprehensive ADMET Profiling with pkCSM

-

Objective: To obtain quantitative predictions for a broader range of ADMET properties, including toxicity endpoints.

-

Protocol:

-

Navigate to the pkCSM web server.[14]

-

Submit the same SMILES string used in Step 2.

-

Select the desired prediction endpoints (it is recommended to run the full panel).

-

Analyze the quantitative results, focusing on:

-

Absorption: Caco-2 permeability (log Papp), Intestinal Absorption (%).

-

Distribution: BBB permeability (logBB).

-

Metabolism: Substrate/Inhibitor status for key CYP isoforms.

-

Toxicity: AMES toxicity, hERG I inhibition, Hepatotoxicity.

-

-

-

Causality: pkCSM uses graph-based signatures to model molecular structures, providing quantitative predictions that complement the qualitative assessments from other tools.[14] This allows for a more nuanced comparison between different analogs in a series.

Step 4: Integrated Risk Assessment and Decision Making

-

Objective: To synthesize all predicted data into a holistic profile to guide the next steps (synthesis, deprioritization, or redesign).

-

Protocol:

-

Consolidate the data from all platforms into a single table (see Section 4 for an example).

-

Compare the predicted values against the ideal ranges outlined in Section 2.

-

Use a decision-making framework to classify the compound's risk profile.

-

-

Causality: No single parameter determines a drug's success. An integrated assessment is crucial. A compound may have excellent absorption but be flagged for potential mutagenicity, making it a poor candidate. This step ensures a balanced and informed decision is made.

Decision-Making Logic

The following diagram outlines a simplified decision-making process based on key predicted ADMET flags.

Caption: Decision tree for ADMET risk classification.

Conclusion and Future Perspectives

The in silico workflow presented in this guide provides a robust, scientifically-grounded, and accessible framework for the early ADMET assessment of novel quinoline carbohydrazides. By systematically evaluating compounds against a panel of critical pharmacokinetic and toxicity endpoints, researchers can make more informed decisions, enhancing the efficiency and success rate of the drug discovery process.

The field of computational toxicology and pharmacokinetics is continuously evolving. Future trends point towards the integration of artificial intelligence and machine learning to build more sophisticated and accurate predictive models.[7][11] As these technologies mature, they will offer even greater power to predict the complex interactions between novel chemical entities and human biology, ultimately accelerating the delivery of safer and more effective medicines to patients.

References

-

Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Topics in Medicinal Chemistry, 13(11). Available at: [Link]

-

Tang, Y., et al. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Available at: [Link]

-

Galdino, A. C., et al. (n.d.). ADME Properties of Drugs that Act on the CNS. ResearchGate. Available at: [Link]

-

Lin, J., et al. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]

-

Cheng, F., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. Available at: [Link]

-

DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]

-

Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. National Institutes of Health. Available at: [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Deep Origin. Available at: [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. Available at: [Link]

-

Guan, L., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Available at: [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. ResearchGate. Available at: [Link]

-

González-Gironès, D. M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. Available at: [Link]

-

Wager, T. T., et al. (2016). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. Semantic Scholar. Available at: [Link]

-

Wager, T. T., et al. (2016). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 7(6), 768-781. Available at: [Link]

-

ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. Available at: [Link]

-

Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

-

Kumar, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PubMed Central. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at: [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18513-18544. Available at: [Link]

-

Roy, K., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Link. Available at: [Link]

-

Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. PubMed Central. Available at: [Link]

-

Butina, D., & Polanski, J. (2009). Optimizing the Performance of In Silico ADMET General Models According to Local Requirements: MARS Approach. Solubility Estimations As Case Study. ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]